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Abstract

This document provides a detailed protocol for the total synthesis of cresomycin, a novel
macrobicyclic antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1][2]
The synthesis employs a convergent strategy, featuring the preparation of a "northern"
aminooctose fragment and a "southern” oxepanoprolinamide fragment, which are subsequently
coupled to form the final product.[3] This protocol is based on the groundbreaking work of Wu
et al. and is intended to guide researchers in the laboratory-scale synthesis of this promising
therapeutic agent.[1]

Introduction

Cresomycin is a fully synthetic antibiotic designed to overcome common mechanisms of
bacterial resistance.[4] Its rigid, pre-organized structure allows for high-affinity binding to the
bacterial ribosome, even in strains that have developed resistance to other ribosome-targeting
antibiotics.[1][5][6] The total synthesis of cresomycin represents a significant advancement in
synthetic organic chemistry and offers a platform for the development of new antibiotics.[3][5]
This protocol outlines the key synthetic steps, from commercially available starting materials to
the final, highly active compound.

Retrosynthetic Analysis
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The synthetic strategy for cresomycin involves a convergent approach, disconnecting the

molecule at the central amide bond. This divides the synthesis into two main parts: the

preparation of the macrocyclic "northern” aminooctose fragment and the bicyclic "southern™

oxepanoprolinamide fragment. This modular approach allows for the independent synthesis of

these complex intermediates before their final coupling.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of cresomycin,

including yields for major transformations and characterization data for key intermediates.

Table 1: Yields of Key Synthetic Steps

Step Transformation Product Yield (%)
Two-step sequence _

1 ] ] (Z2)-macrobicycle 4 51
from intermediate 3
Global deprotection of o ) )

2 4 Macrobicyclic amine 5  High
Amide coupling of 5 N-Boc-protected )

3 ) High
and 6 cresomycin

4 Final deprotection Cresomycin (CRM) High

Table 2: Characterization Data for Key Intermediates and Final Product
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Key *H NMR Shifts

Compound Molecular Formula Mass (m/z)
(ppm)

Data not fully
_ [M+H]* expected: _ _
(2)-macrobicycle 4 C32H39NO7S available in search
582.2, found: 582.2 "
results

Data not fully
o ) [M+H]* expected: ) )
Macrobicyclic amine 5 CisH2sNO4S available in search
316.2, found: 316.2 "
results

) Data not fully
N-Boc-oxepanoproline [M+H]* expected: ] )
C15H25NOs available in search
6 300.2, found: 300.2
results

Data not fully
. [M+H]* expected: ) ]
Cresomycin (CRM) C25H42N206S available in search
499.3, found: 499.3 "
results

Experimental Protocols
l. Synthesis of the "Northern" Aminooctose Fragment

The synthesis of the macrocyclic "northern" fragment begins with the commercially available
starting material D-galactose.[5]

1. Synthesis of the (Z)-macrobicycle 4

A detailed multi-step synthesis starting from a D-galactose derivative leads to the Ellman
sulfinimine 22.[7] This intermediate undergoes a series of transformations including a key ring-
closing metathesis reaction using Grubbs Il catalyst to form the macrocyclic structure.[1]
Following further functional group manipulations, the desired (Z)-macrobicycle 4 is obtained.[1]

» Detailed step-by-step protocol for the synthesis of (Z)-macrobicycle 4 is complex and
requires access to the supplementary information of the primary literature, which is not fully
available in the provided search results. A two-step sequence from a precursor intermediate
yields (Z)-macrobicycle 4 in 51% yield.[1] The purification is achieved by flash column
chromatography.[1]
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2. Synthesis of the Macrobicyclic Amine 5

The protected (Z)-macrobicycle 4 undergoes a global deprotection of the benzoyl and
sulfinamide groups to yield the macrobicyclic amine 5.[1]

» Deprotection Conditions: While the specific reagents are not detailed in the search results,
this step is described as a "global benzoyl and sulfinamide deprotection.”[1] Typically, this
would involve acidic conditions for the sulfinamide and basic conditions for the benzoyl
groups. This step is reported to proceed in high yield on a 1-gram scale.[1]

Il. Synthesis of the "Southern" Oxepanoprolinamide
Fragment

The synthesis of the bicyclic "southern” fragment, the N-Boc-protected oxepanoproline
derivative 6, is accomplished through a multi-step sequence. A key transformation involves a
one-pot procedure with a TiCla-mediated conjugate addition of an allylsilane to an Evans N-
acryloyloxazolidinone, followed by an aldol addition to (R)-Garner's aldehyde, which sets all the
stereocenters.[3]

o Detailed step-by-step protocol for the synthesis of N-Boc-protected oxepanoproline
derivative 6 is highly detailed and requires access to the primary dissertation, which is not
fully available in the provided search results.[3]

lll. Final Assembly and Deprotection of Cresomycin

1. Amide Coupling of Fragments 5 and 6

The "northern” amine 5 and the "southern" carboxylic acid 6 are coupled to form the central
amide bond of cresomycin.[1]

e Reaction Conditions:

o To a solution of N-Boc-protected oxepanoproline derivative 6 in a suitable aprotic solvent
(e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

o Stir the mixture for a short period to activate the carboxylic acid.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11665821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11665821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11665821/
https://dash.harvard.edu/entities/publication/bba7806d-cc43-47f6-877c-3eb74963763a
https://dash.harvard.edu/entities/publication/bba7806d-cc43-47f6-877c-3eb74963763a
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11665821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Add the macrocyclic amine 5 to the reaction mixture.
o Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

o Work-up the reaction and purify the product by flash column chromatography to yield N-
Boc-protected cresomycin. This reaction is reported to proceed in high yield.[1]

2. Final Deprotection to Yield Cresomycin (CRM)

The N-Boc protecting group on the proline nitrogen is removed to afford the final product,

cresomycin.[1]
e Reaction Conditions:
o Dissolve the N-Boc-protected cresomycin in a solution of HCI in dioxane and methanol.

o Stir the reaction at room temperature until the deprotection is complete (monitored by TLC
or LC-MS).

o Remove the solvent under reduced pressure to yield cresomycin hydrochloride. This final
step is reported to proceed in high yield, and on the largest scale, 320 mg of cresomycin
was prepared.[1]

Visualizations
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Caption: Convergent total synthesis workflow for cresomycin.
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Caption: Key amide coupling reaction in cresomycin synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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